

Spectroscopic Analysis of Ethyl 4-oxocyclohexanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-oxocyclohexanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-oxocyclohexanecarboxylate**, a key building block in the synthesis of various pharmaceuticals and complex organic molecules. This document details the ^1H NMR, ^{13}C NMR, and IR spectral data, alongside the experimental protocols for their acquisition, to support research and development in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 4-oxocyclohexanecarboxylate**, providing a clear and concise reference for compound identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 4-oxocyclohexanecarboxylate** (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.18	Quartet	2H	-O-CH ₂ -CH ₃
2.77	Multiplet	1H	-CH-(C=O)
2.47	Multiplet	2H	Cyclohexane -CH ₂ - (axial, adjacent to C=O)
2.37	Multiplet	2H	Cyclohexane -CH ₂ - (equatorial, adjacent to C=O)
2.22	Multiplet	2H	Cyclohexane -CH ₂ - (axial, adjacent to CH-COOEt)
2.03	Multiplet	2H	Cyclohexane -CH ₂ - (equatorial, adjacent to CH-COOEt)
1.28	Triplet	3H	-O-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 4-oxocyclohexanecarboxylate** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
210.8	C=O (Ketone)
174.5	C=O (Ester)
60.8	-O-CH ₂ -CH ₃
42.5	-CH-(C=O)
40.9	Cyclohexane CH ₂ (adjacent to C=O)
28.5	Cyclohexane CH ₂ (adjacent to CH-COOEt)
14.2	-O-CH ₂ -CH ₃

Table 3: Infrared (IR) Spectroscopic Data for **Ethyl 4-oxocyclohexanecarboxylate** (ATR-Neat)

Wavenumber (cm ⁻¹)	Vibrational Assignment
2960 - 2850	C-H Stretch (Aliphatic)
1735	C=O Stretch (Ester)
1715	C=O Stretch (Ketone)
1250 - 1170	C-O Stretch (Ester)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are designed to ensure reproducibility and high-quality data for the structural elucidation of small organic molecules like **Ethyl 4-oxocyclohexanecarboxylate**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **Ethyl 4-oxocyclohexanecarboxylate** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

- The solution is transferred to a clean, dry 5 mm NMR tube.
- The NMR tube is securely capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (for ^1H NMR) or 100 MHz (for ^{13}C NMR) spectrometer.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 16 ppm
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.5 s
 - Spectral Width: 240 ppm

Data Processing:

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

A small drop of neat **Ethyl 4-oxocyclohexanecarboxylate** is placed directly onto the diamond crystal of the ATR accessory.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
- Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
 - A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

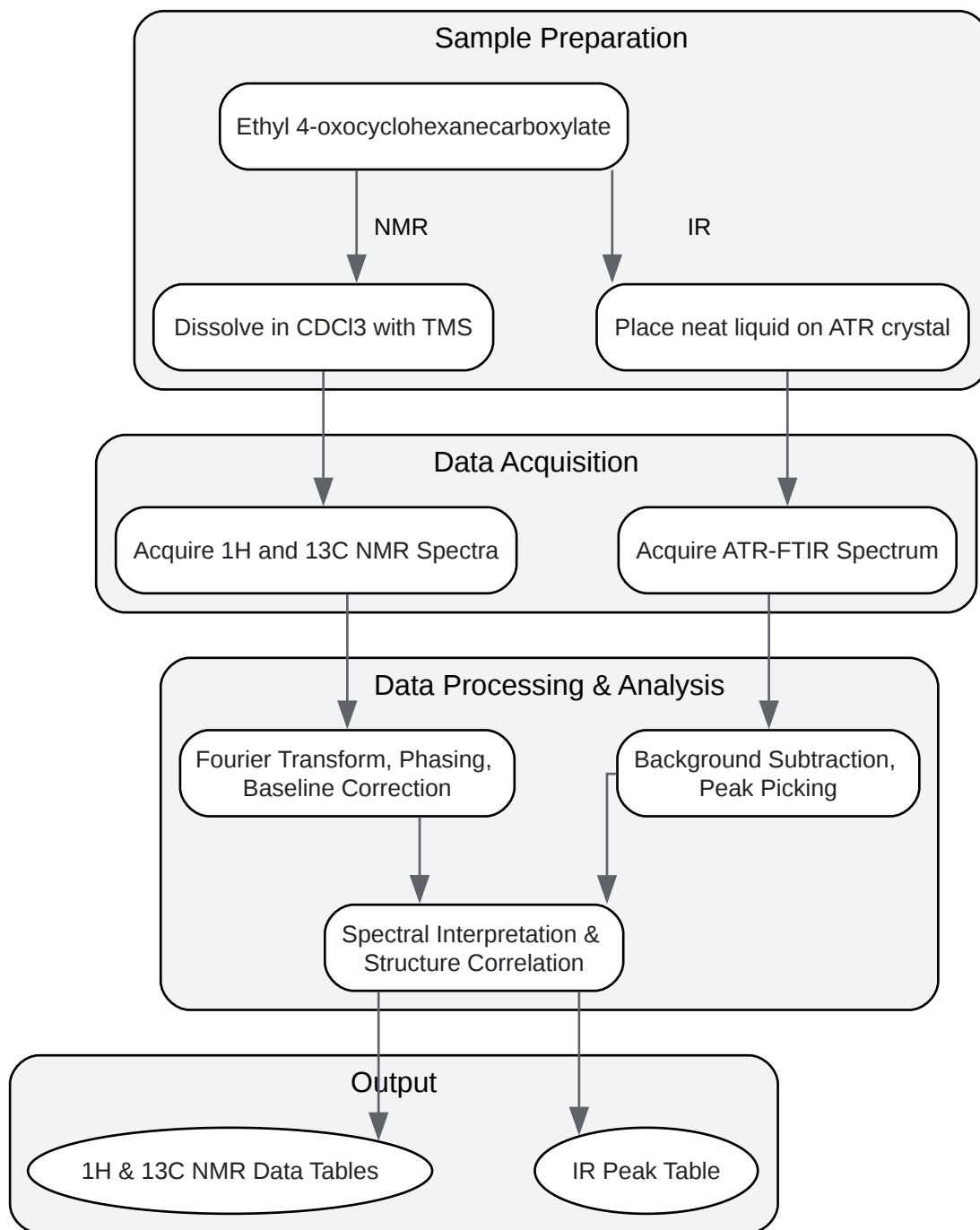
Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption maxima are then determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Spectroscopic Analysis Workflow



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